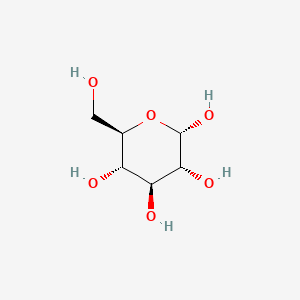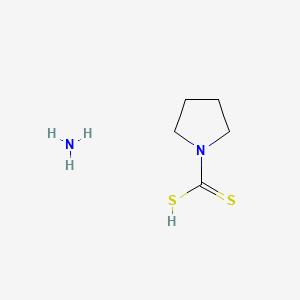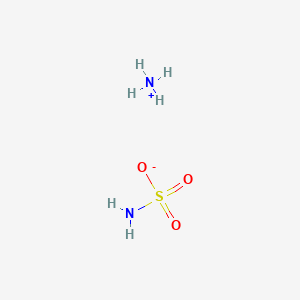
Gallium(III) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium(III) oxide, also known as gallium trioxide or gallium sesquioxide, is an inorganic compound with the chemical formula Ga₂O₃. It is a white crystalline powder that is insoluble in water but soluble in most acids. This compound is an ultra-wide-bandgap semiconductor with a bandgap of 4.7–4.9 eV, making it a promising material for applications in power electronics, phosphors, and gas sensing .
Vorbereitungsmethoden
Gallium(III) oxide can be synthesized through various methods:
Analyse Chemischer Reaktionen
Gallium(III) oxide undergoes various chemical reactions:
Oxidation: Gallium reacts with dioxygen to form this compound (4 Ga + 3 O₂ → 2 Ga₂O₃).
Hydration: This compound reacts with water to form gallium(III) hydroxide (Ga₂O₃ + 3 H₂O → 2 Ga(OH)₃).
Reduction: this compound can be reduced to gallium metal using reducing agents such as hydrogen or carbon monoxide.
Common reagents and conditions used in these reactions include dioxygen for oxidation, water for hydration, and hydrogen or carbon monoxide for reduction. Major products formed from these reactions include gallium(III) hydroxide and gallium metal.
Wissenschaftliche Forschungsanwendungen
Gallium(III) oxide has a wide range of scientific research applications:
Power Electronics: Due to its ultra-wide bandgap and high breakdown electric field, this compound is used in power electronic devices such as Schottky barrier diodes and field-effect transistors.
Gas Sensors: This compound is used in high-temperature gas sensors due to its excellent gas sensing properties.
Luminescent Phosphors: It is used in luminescent phosphors for applications in lighting and displays.
Biomedical Applications: This compound is being explored for its potential use in biomedicine, including as a multifunctional drug carrier and in the treatment of various disorders.
Wirkmechanismus
The mechanism by which gallium(III) oxide exerts its effects varies depending on the application:
Semiconductor Devices: In power electronics, this compound’s wide bandgap and high breakdown electric field allow it to handle high voltages and temperatures, making it suitable for high-power devices.
Biomedical Applications: This compound can promote apoptosis by consuming intracellular iron, enhancing reactive oxygen species production, and activating apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Gallium(III) oxide is compared with other wide-bandgap semiconductors such as gallium nitride (GaN) and silicon carbide (SiC):
Thermal Conductivity: This compound has lower thermal conductivity compared to gallium nitride and silicon carbide, which can be a limitation in certain applications.
Similar compounds include gallium nitride, silicon carbide, and aluminum oxide.
Eigenschaften
IUPAC Name |
oxo(oxogallanyloxy)gallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQVBEXLDFYHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ga]O[Ga]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031359 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-21-4 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

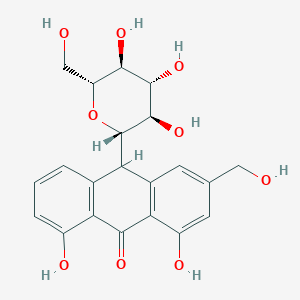
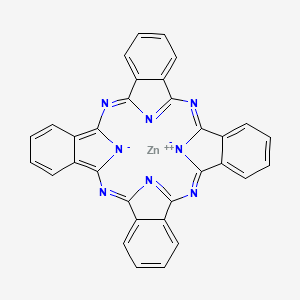
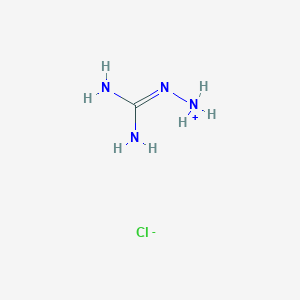
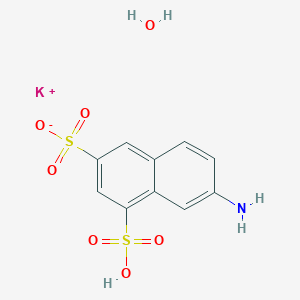
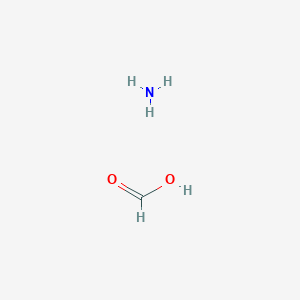

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
